molecular formula C22H19BrN2O2S B5090453 1-(4-biphenylyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanone hydrobromide

1-(4-biphenylyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanone hydrobromide

Cat. No.: B5090453
M. Wt: 455.4 g/mol
InChI Key: CPJFDYZQTUCOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-biphenylyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanone hydrobromide, also known as MBET, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MBET is a synthetic compound that belongs to the family of benzimidazole derivatives.

Mechanism of Action

The exact mechanism of action of 1-(4-biphenylyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanone hydrobromide is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in inflammation and cancer progression. This compound has been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a crucial role in cancer invasion and metastasis.
Biochemical and physiological effects:
This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to reduce the levels of reactive oxygen species (ROS) in cells, thereby reducing oxidative stress.

Advantages and Limitations for Lab Experiments

1-(4-biphenylyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanone hydrobromide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been found to be stable under various conditions and can be stored for long periods of time. This compound has been found to be effective at low concentrations, making it a cost-effective compound for lab experiments. However, this compound also has some limitations for lab experiments. It has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments. The exact toxicity profile of this compound is not fully understood, and further studies are needed to determine its safety profile.

Future Directions

1-(4-biphenylyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanone hydrobromide has shown promising results in preclinical studies, and further research is needed to determine its potential for clinical applications. Some of the future directions for this compound research include:
1. Testing the efficacy of this compound in combination with other anti-cancer drugs.
2. Investigating the safety profile of this compound in animal models.
3. Studying the pharmacokinetics and pharmacodynamics of this compound in humans.
4. Developing novel formulations of this compound for targeted drug delivery.
5. Investigating the role of this compound in other diseases such as inflammation and autoimmune disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. It has shown promising results in the treatment of various types of cancer and bacterial infections. This compound has several advantages for lab experiments, but also has some limitations. Further research is needed to determine the potential of this compound for clinical applications.

Synthesis Methods

1-(4-biphenylyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanone hydrobromide can be synthesized by the reaction of 2-mercaptobenzimidazole with 4-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as a hydrobromide salt. The purity of the synthesized compound can be confirmed by various spectroscopic techniques such as NMR, IR, and Mass Spectrometry.

Scientific Research Applications

1-(4-biphenylyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanone hydrobromide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. This compound has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been found to be effective against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Properties

IUPAC Name

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-(4-phenylphenyl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S.BrH/c1-26-18-11-12-19-20(13-18)24-22(23-19)27-14-21(25)17-9-7-16(8-10-17)15-5-3-2-4-6-15;/h2-13H,14H2,1H3,(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJFDYZQTUCOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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